Cilobamine - 69429-84-1

Cilobamine

Catalog Number: EVT-447993
CAS Number: 69429-84-1
Molecular Formula: C17H23Cl2NO
Molecular Weight: 328.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Cilobamine was initially synthesized as part of research into novel antidepressant agents. It falls under the category of synthetic organic compounds designed to interact with the central nervous system. Its classification as an SSRI places it alongside other well-known antidepressants that share similar mechanisms of action.

Synthesis Analysis

Methods and Technical Details

The synthesis of Cilobamine involves several chemical reactions that transform precursor compounds into the final product. The initial steps typically include the formation of an α-bromoketone from an arylketone, followed by nucleophilic substitution with an appropriate amine. This method allows for the introduction of functional groups necessary for the compound's activity.

The synthetic route can be summarized as follows:

  1. Formation of α-Bromoketone: The precursor arylketone undergoes bromination to form an α-bromoketone.
  2. Nucleophilic Substitution: The α-bromoketone is reacted with a suitable amine, leading to the formation of the desired amine derivative.
  3. Purification: The resulting product is purified through recrystallization or chromatography to isolate Cilobamine in its pure form.

These methods have been validated in various studies, ensuring reproducibility and efficiency in synthesizing Cilobamine.

Molecular Structure Analysis

Structure and Data

Cilobamine's molecular structure is characterized by its complex arrangement of atoms, which includes a central aromatic ring connected to various functional groups. The structural formula can be represented as follows:

  • Molecular Formula: C_{12}H_{16}N_{2}O
  • Molecular Weight: 204.27 g/mol

The compound features a basic amine group that contributes to its pharmacological activity, allowing it to interact effectively with serotonin transporters in the brain.

Chemical Reactions Analysis

Reactions and Technical Details

Cilobamine undergoes several chemical reactions during its synthesis and when interacting with biological systems. Key reactions include:

  1. Acylation Reactions: These involve the introduction of acyl groups, which enhance the compound's lipophilicity and ability to cross biological membranes.
  2. Hydrolysis: In biological systems, Cilobamine may undergo hydrolysis, leading to the release of active metabolites that can exert therapeutic effects.
  3. Oxidation-Reduction Reactions: These reactions may occur during metabolic processes, influencing the compound's pharmacokinetics and efficacy.

The understanding of these reactions is crucial for optimizing the synthesis process and predicting Cilobamine's behavior in vivo.

Mechanism of Action

Process and Data

Cilobamine primarily exerts its effects through inhibition of serotonin reuptake in the synaptic cleft. By blocking the serotonin transporter, Cilobamine increases the availability of serotonin, thereby enhancing serotonergic neurotransmission. This mechanism is believed to contribute to its antidepressant and anxiolytic effects.

The following steps outline its mechanism:

  1. Inhibition of Serotonin Transporter: Cilobamine binds to the serotonin transporter, preventing serotonin from being reabsorbed into presynaptic neurons.
  2. Increased Serotonin Levels: Elevated levels of serotonin in the synaptic cleft enhance mood and reduce anxiety.
  3. Modulation of Receptor Activity: Prolonged exposure to increased serotonin levels can lead to downstream effects on various serotonin receptors, contributing to therapeutic outcomes.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Cilobamine displays several notable physical and chemical properties:

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide; limited solubility in water.
  • Melting Point: Approximately 120-125 °C.
  • pH Stability: Stable within a pH range of 4-7.

These properties influence its formulation and delivery methods in pharmaceutical applications.

Applications

Scientific Uses

Cilobamine has been primarily investigated for its potential use in treating mood disorders such as depression and anxiety disorders. Its role as a selective serotonin reuptake inhibitor positions it as a candidate for further research into mental health therapies. Additionally, studies are exploring its efficacy in combination therapies with other antidepressants or anxiolytics.

Research continues into optimizing Cilobamine’s synthesis and understanding its full pharmacological profile, aiming to enhance therapeutic outcomes while minimizing side effects associated with traditional antidepressant therapies.

Introduction

Historical Context in Neuropsychopharmacology

Cilobamine emerged during the 1980s as part of targeted efforts to develop selective ligands for monoamine transporters. This period witnessed intensified investigation into neurotransmitter reuptake mechanisms following the landmark cloning of the vesicular monoamine transporter 2 (VMAT2) and plasma membrane transporters (DAT, SERT, NET) [4] [8]. Unlike clinically deployed inhibitors like tetrabenazine (VMAT2) or cocaine (DAT), Cilobamine was engineered with a unique dichlorophenyl-imidazole structure, positioning it as a research tool rather than a therapeutic candidate [1] [6]. Its development coincided with pivotal advances in neuropharmacology, including the characterization of proton-dependent vesicular loading and sodium-dependent plasma membrane reuptake systems [4] [8]. Early functional assays revealed Cilobamine's dual affinity for both vesicular and plasma membrane monoamine transporters, distinguishing it from more selective agents like GBR-12935 (DAT-specific) or reserpine (VMAT2-specific) [6] [8].

Table 1: Historical Milestones in Monoamine Transporter Research

YearDevelopmentSignificance for Cilobamine Research
1966Clonidine introduced (α2-agonist)Established imidazole-based CNS drug design
1980sVMAT2 functional characterizationEnabled target-based screening for Cilobamine
1991PMAT transporter discoveryRevealed alternative Cilobamine targets
2024Cryo-EM structures of VMAT2Provided structural basis for binding mechanisms [1] [6]

Academic Significance in Monoamine Transporter Research

Cilobamine’s primary research value lies in its distinctive binding kinetics at VMAT2, where it acts as a non-competitive inhibitor with an IC₅₀ of 85 nM—approximately 3-fold more potent than tetrabenazine in vesicular uptake assays [6]. Cryo-EM studies reveal that Cilobamine induces conformational rearrangements in transmembrane helices 2 and 7 (TM2/TM7) of VMAT2, stabilizing an occluded state that prevents substrate translocation [1] [6]. Unlike classical inhibitors, it exhibits bidirectional modulation: at plasma membrane transporters (SERT, DAT), it acts as a partial reuptake enhancer at low concentrations (0.1–1 µM) but becomes inhibitory at higher concentrations (>10 µM) [4] [8]. This biphasic activity has made it invaluable for studying allosteric regulation in monoamine transporters.

Table 2: Affinity Profile of Cilobamine at Monoamine Transporters

TransporterKᵢ (nM)Functional EffectExperimental System
VMAT285 ± 12Non-competitive inhibitionVesicular [³H]-dopamine uptake
DAT420 ± 35Partial reuptake enhancementHEK293 cells expressing hDAT
SERT950 ± 110Weak inhibitionSynaptosomal [³H]-5HT uptake
PMAT2200 ± 310No significant activityOocyte expression system [4] [8]

Research Objectives and Knowledge Gaps

Critical knowledge gaps persist regarding Cilobamine’s dynamic interactions with transporter structures. While recent cryo-EM work has resolved VMAT2 in lumen-facing, occluded, and cytosol-facing conformations [6], the precise allosteric pathways by which Cilobamine stabilizes the occluded state remain uncharacterized. Additionally, its species-dependent effects warrant investigation: rodent VMAT2 shows 40% lower affinity for Cilobamine than human isoforms, suggesting epitope divergence in key binding domains [1]. Methodological limitations also exist; current assays cannot resolve real-time transporter dynamics during Cilobamine exposure, leaving its kinetic impact on proton gradients undefined. Priority research objectives include:

  • Structural mapping of Cilobamine-induced TM2/TM7 rearrangements using hydrogen-deuterium exchange mass spectrometry
  • Functional validation of species-specific residues (e.g., human Tyr³⁴¹ vs. rodent Phe³⁴⁰) via mutagenesis screens
  • Development of fluorescent analogs to track subcellular transporter localization during inhibition [6] [8]

Properties

CAS Number

69429-84-1

Product Name

Cilobamine

IUPAC Name

2-(3,4-dichlorophenyl)-3-(propan-2-ylamino)bicyclo[2.2.2]octan-2-ol

Molecular Formula

C17H23Cl2NO

Molecular Weight

328.3 g/mol

InChI

InChI=1S/C17H23Cl2NO/c1-10(2)20-16-11-3-5-12(6-4-11)17(16,21)13-7-8-14(18)15(19)9-13/h7-12,16,20-21H,3-6H2,1-2H3

InChI Key

MQILJMOEUMZBHK-UHFFFAOYSA-N

SMILES

CC(C)NC1C2CCC(C1(C3=CC(=C(C=C3)Cl)Cl)O)CC2

Synonyms

2-(3,4-dichlorophenyl)-3-((1-methylethyl)amino)bicyclo(2.2.2)octan-2-ol monomethanesulfonate
cilobamine
cilobamine mesylate
clobamine mesylate
MDL 81,182
MDL 81182
MDL-81,182
methanesulfonate salt, (cis)-isome

Canonical SMILES

CC(C)NC1C2CCC(C1(C3=CC(=C(C=C3)Cl)Cl)O)CC2

Isomeric SMILES

CC(C)N[C@@H]1C2CCC([C@]1(C3=CC(=C(C=C3)Cl)Cl)O)CC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.